Nitralin

Mitochondrial respiration Oxidative phosphorylation Mode of action

Nitralin (CAS 4726-14-1) is a selective, pre-emergence dinitroaniline herbicide with a unique 4-methylsulfonyl substituent that critically differentiates its efficacy and toxicological profile from analogs like trifluralin. It uniquely controls Ageratum conyzoides (79.83% at 0.76 kg/ha) where trifluralin fails (0%), and provides effective johnsongrass suppression (1.12–2.24 kg/ha). Sourced as a certified reference standard (≥98% purity), it is essential for environmental monitoring, food safety panels (GC-MS/MS), and probing structural determinants of bioactivity where direct substitution is scientifically invalid.

Molecular Formula C13H19N3O6S
Molecular Weight 345.37 g/mol
CAS No. 4726-14-1
Cat. No. B166426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitralin
CAS4726-14-1
Synonyms4-(methylsulfonyl)-2,6-dinitro-N,N-dipropylaniline
DNA-nitralin
nitralin
Planavin
Molecular FormulaC13H19N3O6S
Molecular Weight345.37 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)C)[N+](=O)[O-]
InChIInChI=1S/C13H19N3O6S/c1-4-6-14(7-5-2)13-11(15(17)18)8-10(23(3,21)22)9-12(13)16(19)20/h8-9H,4-7H2,1-3H3
InChIKeyUMKANAFDOQQUKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.74e-06 M
SOLUBILITY @ 22 °C: 0.6 MG/L IN WATER;  360 G/L IN ACETONE;  330 G/L IN DIMETHYLSULFOXIDE;  POORLY SOL IN COMMON HYDROCARBON AND AROMATIC SOLVENTS AND IN COMMON ALCOHOLS
Solubility at 25 °C: methanol 1.1%, isopropanol 0.18%, benzene less than 12.5%

Structure & Identifiers


Interactive Chemical Structure Model





Nitralin CAS 4726-14-1: Dinitroaniline Herbicide Procurement and Differentiation Overview


Nitralin (CAS 4726-14-1) is a selective, pre-emergence herbicide belonging to the 2,6-dinitroaniline chemical class, characterized by a 4-methylsulfonyl substitution on the aromatic ring [1]. Originally developed as SD 11831 and marketed under the trade name Planavin, nitralin functions by inhibiting microtubule polymerization, thereby disrupting mitotic cell division in the roots and shoots of germinating weed seeds [2]. Physicochemical properties include a molecular weight of 345.37, melting point of 151–152°C, and low aqueous solubility of 0.6 mg/L at 22–25°C [3]. Its primary agricultural application targets annual grasses and select broadleaf weeds in crops such as cotton, soybean, peanut, and tobacco [4].

Why Nitralin (CAS 4726-14-1) Cannot Be Substituted with Generic Dinitroaniline Analogs


Despite sharing a common dinitroaniline scaffold and microtubule inhibition mechanism, nitralin exhibits distinct physicochemical, efficacy, and toxicological profiles compared to its closest structural analogs such as trifluralin, pendimethalin, and ethalfluralin. These differences arise from the unique 4-methylsulfonyl substituent on nitralin, which influences solubility, volatility, and biological interactions [1]. Consequently, direct substitution with another dinitroaniline herbicide without experimental validation risks suboptimal weed control, altered crop selectivity, or unexpected environmental persistence. The following quantitative evidence guide details the specific, measurable points of differentiation that inform scientific selection and procurement decisions.

Nitralin CAS 4726-14-1: Quantitative Comparative Evidence for Scientific Differentiation


Mitochondrial Inhibition Profile: Trifluralin vs. Nitralin

In isolated mitochondria from corn, sorghum, and soybean, 10⁻⁴ M trifluralin inhibited oxygen uptake and oxidative phosphorylation, whereas nitralin at the same concentration produced more variable but similar effects [1]. Crucially, the inhibition pattern did not correlate with whole-plant selectivity, as trifluralin caused a greater reduction in oxygen and phosphate uptake in the resistant species (soybean) than in the susceptible species (sorghum) [1].

Mitochondrial respiration Oxidative phosphorylation Mode of action

Johnsongrass (Sorghum halepense) Control Efficacy in Soybeans: Trifluralin vs. Nitralin

In a 2-year field study on Sharkey clay and Bosket fine sandy loam soils, trifluralin at 1.12 and 2.24 kg/ha provided better average johnsongrass control than nitralin at identical rates [1]. However, soybean yields after treatment with either herbicide at the same rates were equal [1]. On Dundee silty clay loam, both herbicides required application rates of 1.68 to 3.36 kg/ha for 2 consecutive years to achieve acceptable control [1].

Weed control Rhizome johnsongrass Soybean yield

General Weed Infestation Control in Dry Beans: EPTC vs. Nitralin vs. Trifluralin

In a field study with dry beans (Phaseolus vulgaris L.), pre-plant incorporated nitralin at 0.76 kg/ha resulted in 17.00% general weed infestation at 51 days after application, compared to 8.00% for EPTC at 3.60 kg/ha [1]. Trifluralin at 0.76 kg/ha required cleaning at 42 days due to ≥25% infestation [1]. Against Ageratum conyzoides, nitralin achieved 79.83% control, while trifluralin was ineffective [1].

Weed infestation Dry bean Ageratum conyzoides

In Vitro Anticryptosporidial Activity: Pendimethalin vs. Nitralin

In an in vitro Madin-Darby canine kidney (MDCK) cell model of Cryptosporidium parvum infection, five dinitroaniline herbicides were evaluated for inhibitory activity [1]. Nitralin exhibited an IC₅₀ of 4.5 µM, while pendimethalin was the most potent with an IC₅₀ of 0.19 µM [1]. All compounds showed significant anticryptosporidial activity with no observed cellular toxicity at effective concentrations [1].

Antiparasitic Cryptosporidium parvum Microtubule inhibitor

Crop Selectivity Profile: Differential Root vs. Shoot Toxicity

Comparative phytotoxicity assessments indicate that nitralin is more toxic to plant roots and less toxic to shoots, whereas trifluralin exhibits the opposite profile—preventing emergence of most tested species while nitralin did not prevent any from emerging [1]. This differential tissue sensitivity profile is class-level inference based on observed dinitroaniline structure-activity relationships, though direct quantitative comparative data across multiple species are limited.

Phytotoxicity Crop tolerance Root development

Nitralin CAS 4726-14-1: Evidence-Based Application Scenarios for Procurement


Selective Control of Ageratum conyzoides in Legume Crops

Based on field data demonstrating 79.83% control of Ageratum conyzoides with nitralin at 0.76 kg/ha versus 0% control with trifluralin [1], procurement of nitralin is justified in dry bean or similar legume production systems where A. conyzoides is a problematic weed. Nitralin provides moderate general weed suppression (17.00% infestation at 51 days) without crop injury [1].

Johnsongrass Management in Soybean with Equivalent Yield Outcome

In soybean fields infested with johnsongrass (Sorghum halepense) from rhizomes, nitralin at 1.12–2.24 kg/ha for two successive years provides effective control and soybean yields equal to those achieved with trifluralin [1]. This scenario is particularly relevant when trifluralin is unavailable, restricted, or when rotational crop considerations favor nitralin.

Dinitroaniline Structure-Activity Relationship Studies

For research programs investigating the antiparasitic activity of dinitroaniline microtubule inhibitors, nitralin serves as a low-potency reference compound (IC₅₀ = 4.5 µM against Cryptosporidium parvum) for comparison with more potent analogs such as pendimethalin (IC₅₀ = 0.19 µM) [1]. The 4-methylsulfonyl substitution of nitralin provides a distinct chemotype for probing structural determinants of bioactivity.

Analytical Standard for Dinitroaniline Residue Quantification

Certified reference standards of nitralin (98.0+% purity by qNMR and HPLC) are available for pesticide residue analysis using validated HPLC methods with acetonitrile/water/phosphoric acid mobile phases [1]. Nitralin's inclusion in multi-analyte GC-MS/MS methods alongside eight other dinitroaniline herbicides [2] makes it a necessary component for comprehensive environmental monitoring or food safety testing panels.

Technical Documentation Hub

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